

Applications of Pentachlorodisilane in Microelectronics: Application Notes and Protocols

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Compound of Interest

Compound Name: **Pentachlorodisilane**

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Introduction to Pentachlorodisilane (PCDS)

Pentachlorodisilane (HSi_2Cl_5) is a colorless liquid chemical precursor increasingly utilized in the microelectronics industry for the deposition of high-quality silicon-containing thin films.^[1] As the demand for smaller, more efficient semiconductor devices grows, PCDS has emerged as a "next generation" precursor, offering several advantages over traditional silicon precursors like hexachlorodisilane (HCDS).^[1] Its unique molecular structure, containing a Si-H bond, contributes to its higher reactivity and allows for processing at lower temperatures, a critical factor in the fabrication of advanced integrated circuits.^[2]

This document provides detailed application notes and experimental protocols for the use of **Pentachlorodisilane** in the deposition of silicon nitride (SiN_x) and silicon oxide (SiO_2) thin films, two of the most ubiquitous dielectric materials in microelectronics.

Core Applications in Microelectronics

The primary application of **Pentachlorodisilane** in microelectronics is as a silicon source for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes. These techniques are fundamental for building the intricate layered structures of modern electronic components.

Silicon Nitride (SiN_x) Deposition

SiN_x films are essential in microelectronics, serving as passivation layers, gate dielectrics, diffusion barriers, and encapsulation layers. PCDS is particularly effective for depositing SiN_x films via Plasma-Enhanced Atomic Layer Deposition (PEALD).

Key Advantages of PCDS for SiN_x PEALD:

- Higher Growth Rate: PCDS demonstrates a significantly higher growth per cycle (GPC) compared to HCDS under similar process conditions, leading to improved throughput.[1][3]
- Lower Deposition Temperatures: The use of PCDS allows for a self-limiting growth behavior at temperatures as low as 270–360 °C.[1][3] This is advantageous for temperature-sensitive device architectures.
- Excellent Film Quality: SiN_x films deposited using PCDS exhibit excellent electrical properties, including low leakage current density (1–2 nA/cm² at 2 MV/cm) and a high breakdown electric field (~12 MV/cm).[1][3]
- High Purity: The resulting films have very low oxygen (~2 at. %) and chlorine (<1 at. %) content, which is crucial for device performance and reliability.[1][3]

Silicon Oxide (SiO_2) Deposition

Silicon oxide films are fundamental as gate insulators, interlayer dielectrics, and trench isolation materials. PCDS can be used in both ALD and CVD processes with an oxidizing gas to deposit high-quality SiO_2 films.

Key Advantages of PCDS for SiO_2 Deposition:

- Wide Process Window: PCDS can be used to deposit SiO_2 films over a broad range of temperatures, from approximately 100°C to 800°C, depending on the deposition technique (ALD or CVD).[4]
- Good Film Properties: The ability to deposit at higher temperatures (e.g., 450°C to 600°C) is important for producing dense films with low wet etch rates and minimal contaminants.[4]

- Versatility: PCDS can be employed in various deposition techniques, including thermal CVD, Plasma-Enhanced CVD (PECVD), and ALD, providing flexibility in process design.[4]

Quantitative Data Presentation

The following tables summarize the key quantitative data for the deposition of SiN_x and SiO_2 films using **Pentachlorodisilane**.

Table 1: Deposition Parameters for SiN_x Films via PEALD using PCDS

Parameter	Value	Reference
Precursor	Pentachlorodisilane (HSi_2Cl_5)	[1][3]
Co-reactant	NH_3/N_2 or N_2/H_2 plasma	[2]
Deposition Temperature	270–360 °C	[1][3]
Growth per Cycle (GPC)	>20% higher than HCDS	[1][3]
Plasma Power	100-300 W (typical)	[2]

Table 2: Properties of SiN_x Films Deposited with PCDS

Property	Value	Reference
Leakage Current Density	1–2 nA/cm ² at 2 MV/cm	[1][3]
Breakdown Electric Field	~12 MV/cm	[1][3]
Oxygen Content	~2 at. %	[1][3]
Chlorine Content	<1 at. % (below detection limit)	[1][3]
Film Density	2.5 - 2.6 g/cm ³	[2]

Table 3: Deposition Parameters for SiO_2 Films using PCDS

Parameter	Deposition Method	Value	Reference
Precursor	Pentachlorodisilane (HSi ₂ Cl ₅)	-	[4]
Co-reactant	Oxidizing gas (e.g., O ₂ , N ₂ O)	-	[4]
Deposition Temperature	ALD/CVD	100–800 °C	[4]
High-temperature CVD/ALD	450–600 °C	[4]	
Pressure	LPCVD	0.1 - 10 Torr (typical)	[4]

Experimental Protocols

Safety and Handling of Pentachlorodisilane

Pentachlorodisilane is a reactive and corrosive compound. Strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always handle PCDS in a well-ventilated area, preferably within a fume hood. Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
- Handling: Avoid contact with skin and eyes. Prevent the formation of aerosols.
- Storage: Store in a cool, dry place in a tightly sealed container.
- Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup and dispose of it as hazardous waste. Do not use water to clean up spills.
- First Aid:
 - Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.
 - Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

- Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiN_x)

This protocol describes a typical PEALD process for depositing a SiN_x thin film using PCDS and a nitrogen-based plasma.

1. Substrate Preparation: a. Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants. b. Load the substrate into the ALD reaction chamber.
2. Process Parameters: a. Set the substrate temperature to the desired value within the ALD window (e.g., 300 °C). b. Maintain a constant pressure in the reaction chamber (e.g., 1-3 Torr). c. Set the flow rates for the carrier gas (e.g., Ar or N_2) and the plasma gases (e.g., N_2 and H_2 or NH_3).
3. PEALD Cycle: The PEALD process consists of a sequence of self-limiting surface reactions. One cycle typically includes four steps: a. PCDS Pulse: Introduce PCDS vapor into the chamber for a set duration (e.g., 0.5-2.0 seconds). The PCDS molecules will chemisorb onto the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., Ar or N_2) for a specific time (e.g., 5-10 seconds) to remove any unreacted PCDS and byproducts. c. Plasma Exposure: Introduce the reactant gas mixture (e.g., N_2/H_2) and ignite the plasma for a defined period (e.g., 10-30 seconds). The plasma radicals react with the chemisorbed PCDS layer to form a monolayer of SiN_x . d. Purge 2: Purge the chamber again with the inert gas (e.g., 5-10 seconds) to remove any remaining reactants and byproducts from the plasma step.
4. Film Deposition: a. Repeat the PEALD cycle (steps 3a-3d) until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.
5. Post-Deposition: a. Cool down the reactor under an inert atmosphere. b. Unload the substrate for characterization.

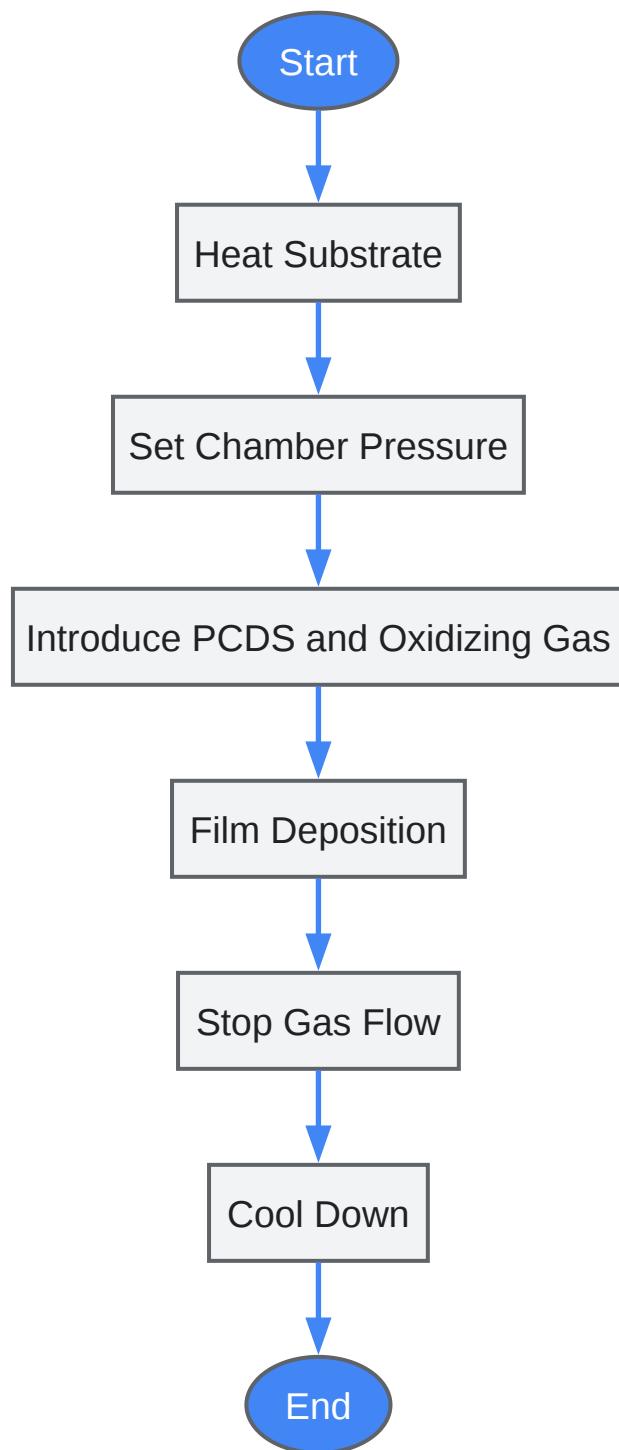
Protocol 2: Chemical Vapor Deposition (CVD) of Silicon Oxide (SiO_2)

This protocol outlines a general procedure for depositing a SiO₂ thin film using PCDS in a CVD reactor.

1. Substrate Preparation: a. Clean the silicon substrate as described in Protocol 1. b. Place the substrate on the susceptor inside the CVD reaction chamber.
2. Process Parameters: a. Heat the substrate to the desired deposition temperature (e.g., 550 °C). b. Set the chamber pressure to the appropriate level for the CVD process (e.g., Low-Pressure CVD typically operates between 100 mTorr and 2 Torr). c. Introduce a carrier gas (e.g., N₂) into the chamber.
3. Deposition Process: a. Introduce a controlled flow of PCDS vapor into the reaction chamber along with an oxidizing gas (e.g., O₂ or N₂O). b. The precursor and oxidant will react at the heated substrate surface, leading to the deposition of a SiO₂ film. c. The deposition rate will depend on factors such as temperature, pressure, and reactant flow rates.
4. Film Deposition: a. Continue the flow of reactants for the time required to achieve the target film thickness.
5. Post-Deposition: a. Stop the flow of PCDS and the oxidizing gas. b. Cool the chamber to room temperature under a continuous flow of inert gas. c. Remove the coated substrate for analysis.

Mandatory Visualizations





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